molecular formula C18H18N2O4 B2648760 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209054-63-6

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2648760
CAS RN: 1209054-63-6
M. Wt: 326.352
InChI Key: RCJQJVAVTIEXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a furan ring, a carboxamide group, and a methoxyphenyl group . These functional groups suggest that this compound could have diverse applications in scientific research, potentially in fields like drug discovery, neurobiology, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It likely has a complex 3D structure due to the presence of the isoxazole and furan rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoxazole ring, furan ring, and carboxamide group could influence its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

A novel compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin has been synthesized . The molecular structure of the compound was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . This provides a foundation for understanding the compound’s properties and potential applications.

Crystal Packing Analysis

In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions . This information is crucial in predicting the compound’s behavior in different environments.

Density Functional Theory (DFT) Calculations

The optimized structure calculated using density functional theory at the B3LYP/6–311 G (d,p) level is compared with the experimentally determined structure in the solid state . The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is 4.9266 eV . These calculations can help predict the compound’s reactivity and stability.

Biological Activities

Isoxazole, a five-membered heterocyclic azole ring used as a versatile structural motif and an important intermediate , is considered one of the best combinations in medicinal chemistry due to their diverse biological activities . Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Drug Development

Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities . This highlights the potential of “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” in drug development.

Multicomponent Reaction

Isoxazole-5(4H)-ones are heteropentacycle compounds found in several bioactive molecules with pharmaceutical and agrochemical properties . A well-known multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes leads to 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, in mild conditions . This could be a potential application of the compound .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-8-16(12(2)23-11)18(21)19-10-14-9-17(24-20-14)13-4-6-15(22-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJQJVAVTIEXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.